3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a furan ring, an imidazolidinone core, and a thioxo group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-ethyl-2-thioxoimidazolidin-4-one with furan-3-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The furan ring and thioxo group may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2-thioxoimidazolidin-4-one: Lacks the furan ring, making it less versatile in certain reactions.
5-(Furan-3-ylmethylene)-2-thioxoimidazolidin-4-one: Lacks the ethyl group, which may affect its reactivity and applications.
Uniqueness
3-Ethyl-5-(furan-3-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(furan-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)15)5-7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,15)/b8-5- |
InChI Key |
ACGHTHLFIRRRRI-YVMONPNESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=COC=C2)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=COC=C2)NC1=S |
Origin of Product |
United States |
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